Product packaging for 2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate(Cat. No.:CAS No. 2173-78-6)

2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate

Cat. No.: B14752530
CAS No.: 2173-78-6
M. Wt: 206.24 g/mol
InChI Key: FNOVQBQFVSDKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate is a chemical compound supplied for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. The core structure of this molecule, featuring a phenyl acetate group and an allyl side chain, suggests it may be of interest in multiple research fields. It may serve as a key intermediate or building block in organic synthesis, particularly in the development of more complex molecules. Its structural analogs are often investigated for their potential roles in fragrance and flavor research, where similar compounds contribute to olfactory profiles with phenolic, smoky, or animalic notes . In life sciences, this compound could be the subject of studies exploring its mechanism of action in various biological pathways, though any specific activity would require empirical validation. Researchers value this compound for its potential utility in expanding chemical libraries and probing structure-activity relationships. This product is guaranteed to be of high purity and quality, ensuring reliability and reproducibility in experimental settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B14752530 2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate CAS No. 2173-78-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2173-78-6

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(2-methoxy-6-prop-2-enylphenyl) acetate

InChI

InChI=1S/C12H14O3/c1-4-6-10-7-5-8-11(14-3)12(10)15-9(2)13/h4-5,7-8H,1,6H2,2-3H3

InChI Key

FNOVQBQFVSDKLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC=C1OC)CC=C

Origin of Product

United States

Synthesis Methodologies and Chemical Pathways

Established Synthetic Routes for Related Phenyl Acetates

The synthesis of phenyl acetates is a fundamental transformation in organic chemistry, with several well-established methods. These routes are highly relevant as they form the basis for proposing a synthesis for the target compound. The acetylation of eugenol (B1671780) (4-allyl-2-methoxyphenol) to acetyl eugenol serves as a prime example of the synthesis of a structurally related phenyl acetate (B1210297). nih.govmdpi.comscentree.co

Esterification Reactions (e.g., from phenolic precursors)

Esterification is a common method for synthesizing phenyl acetates, typically involving the reaction of a phenol (B47542) with a carboxylic acid or its derivative. scentree.conih.gov In the case of acetyl eugenol, the phenolic precursor is eugenol. The reaction is an acid-catalyzed esterification between the hydroxyl group of eugenol and acetic acid. scentree.coscentree.co However, to achieve better yields and faster reaction times, acetic anhydride (B1165640) is more commonly used as the acylating agent. mdpi.comtandfonline.com

The reaction can be catalyzed by strong acids, such as concentrated sulfuric acid, or by solid acid catalysts. mdpi.comscentree.co Additionally, enzymatic synthesis using lipases has been explored as a green alternative for the acetylation of eugenol, demonstrating high conversion rates under optimized conditions. nih.govscispace.com Solvent-free conditions have also been successfully employed, making the process more environmentally friendly. tandfonline.comjetir.orglongdom.org

Table 1: Comparison of Catalysts in Eugenol Acetylation
Catalyst TypeExampleTypical Reaction ConditionsConversion/YieldReference
Homogeneous AcidSulfuric AcidEugenol, Acetic AnhydrideHigh scentree.co
Heterogeneous AcidLewatit® GF 101 resin70°C, 1:1 molar ratio, 60 min94.85% tandfonline.com
Heterogeneous AcidFunctionalized Mesoporous Aluminosilicates80°C, 1:5 eugenol to acetic anhydride ratio, 40 min99.9% mdpi.comresearchgate.net
EnzymaticLipozyme TL 100L55°C, 1:1 molar ratio, 2 h91.80% nih.govscispace.com

Nucleophilic Acyl Substitution in Phenol Derivatization

The synthesis of phenyl acetates from phenols and acylating agents like acetic anhydride or acetyl chloride is a classic example of a nucleophilic acyl substitution reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this mechanism, the oxygen atom of the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. ucalgary.ca This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a leaving group (acetate or chloride, respectively) to form the final ester product. masterorganicchemistry.comucalgary.ca

The reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521) or a tertiary amine (e.g., pyridine), which deprotonates the phenol to form a more nucleophilic phenoxide ion, thereby accelerating the reaction. uns.ac.idprepchem.comrsc.org This approach is particularly effective and is widely used for the acylation of various phenols. nih.gov

Proposed or Potential Strategies for the Synthesis of 2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate

Introduction of the Prop-2-en-1-yl (Allyl) Moiety

The introduction of an allyl group onto a phenyl ring can be achieved through various methods. wikipedia.org For the synthesis of the required precursor, 2-methoxy-6-(prop-2-en-1-yl)phenol, a particularly strategic approach is the Claisen rearrangement of an allyl aryl ether.

This strategy would begin with guaiacol (B22219) (2-methoxyphenol) as the starting material. The first step is the O-allylation of guaiacol, which involves the reaction of guaiacol with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone). rsc.orguniversiteitleiden.nl This reaction proceeds via a Williamson ether synthesis to yield 1-allyloxy-2-methoxybenzene.

The subsequent and crucial step is the thermal Claisen rearrangement of 1-allyloxy-2-methoxybenzene. Upon heating, this compound will undergo a scentree.coscentree.co-sigmatropic rearrangement, a powerful reaction for forming carbon-carbon bonds, to selectively introduce the allyl group at the ortho position to the oxygen atom, yielding the desired 2-methoxy-6-(prop-2-en-1-yl)phenol. researchgate.net

Derivatization of Substituted Phenolic Intermediates

Once the key intermediate, 2-methoxy-6-(prop-2-en-1-yl)phenol, is synthesized, its derivatization to the target phenyl acetate can be accomplished through acetylation. The methods described for the acetylation of eugenol are directly applicable here.

The most straightforward method would be the reaction of 2-methoxy-6-(prop-2-en-1-yl)phenol with acetic anhydride. mdpi.comtandfonline.com This reaction can be performed under various conditions, including:

Base-catalyzed: Using a base like pyridine (B92270) or sodium hydroxide to activate the phenol. uns.ac.idprepchem.com

Acid-catalyzed: Using a strong acid catalyst like sulfuric acid. scentree.co

Catalyst-free: Heating the reactants at an elevated temperature. jetir.org

The choice of method would depend on the desired scale, yield, and purity requirements. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). jetir.org

Table 2: Proposed Two-Step Synthesis of the Target Compound
StepReactionStarting MaterialReagentsIntermediate/Product
1O-AllylationGuaiacol (2-Methoxyphenol)Allyl bromide, K₂CO₃, Acetone1-Allyloxy-2-methoxybenzene
2Claisen Rearrangement1-Allyloxy-2-methoxybenzeneHeat2-Methoxy-6-(prop-2-en-1-yl)phenol
3Acetylation2-Methoxy-6-(prop-2-en-1-yl)phenolAcetic anhydride, PyridineThis compound

Multi-Step Synthetic Sequences

The most logical multi-step synthetic sequence for producing this compound is the one outlined above, involving the O-allylation of guaiacol, followed by a Claisen rearrangement, and concluding with the acetylation of the resulting ortho-allyl phenol. This sequence is convergent and utilizes well-understood, high-yielding reactions.

Alternative, though likely more complex, multi-step sequences could be envisioned. For instance, one might start with a phenol that already possesses the allyl group at the desired position and then introduce the methoxy (B1213986) group. However, controlling the regioselectivity of such a reaction could be challenging. Another approach could involve the synthesis of the substituted benzene (B151609) ring through cross-coupling reactions, but this would likely involve more steps and potentially more expensive reagents. Therefore, the guaiacol-based route remains the most promising and efficient proposed strategy.

One-Pot Catalytic Procedures

While direct one-pot catalytic procedures for this compound are not extensively detailed in the literature, parallels can be drawn from the synthesis of related substituted aryl compounds, such as 2-alkyl-2-arylcyanoacetates and aryl ketones. organic-chemistry.orgacs.orgorganic-chemistry.org A potential one-pot strategy could be conceptualized based on palladium-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org

Optimization of Synthetic Reaction Conditions

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters. These include the choice of solvent, temperature, and pressure, as well as the effects of catalysts and reagents.

Solvent Systems and Reaction Media

The choice of solvent is critical in the synthesis of phenolic esters, significantly influencing reaction rates and yields. The esterification of phenols can exhibit dramatic solvent effects, particularly in hydrogen bond-accepting (HBA) solvents. cmu.edu The rate constant for hydrogen abstraction, a key step in some reaction mechanisms, can decrease significantly as the HBA ability of the solvent increases. cmu.edu

In many syntheses of related compounds, high boiling point polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been used, though they can present challenges during product isolation due to their solubility in both water and organic solvents. researchgate.net In some cases, water has been identified as an optimal solvent, providing good yields. researchgate.net Conversely, weak polar solvents like toluene (B28343) may be ineffective if the reagents have poor solubility. researchgate.net Interestingly, some esterification processes for phenols have been shown to achieve excellent yields under solvent-free conditions, which presents a greener and more efficient alternative. niscpr.res.injetir.org

Table 1: Effect of Solvent on Phenolic Ester Synthesis Yield

Solvent Yield (%) (Example Reaction) Reference
Dichloromethane (B109758) < 50 niscpr.res.in
Toluene < 50 niscpr.res.in
Diethyl Ether < 50 niscpr.res.in
Solvent-Free 92 niscpr.res.in
Water High researchgate.net
DMF Moderate researchgate.net

Temperature and Pressure Parameters

Temperature is a key parameter in controlling the kinetics and thermodynamics of the synthesis. For the esterification of phenols, temperatures can range from ambient (25 °C) to elevated temperatures (e.g., 120 °C or higher). niscpr.res.injetir.org For instance, the synthesis of phenyl acetate from phenol and acetic anhydride has been optimized at 70 °C. researchgate.net In enzyme-catalyzed reactions, such as those using lipase (B570770), moderate temperatures around 40 °C have been found to be optimal to achieve high conversion rates without denaturing the enzyme. proquest.comnih.gov

In some specialized setups, such as those using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, with temperatures reaching between 75–148 °C. mdpi.com Pressure is generally maintained at atmospheric levels for standard esterification reactions, although specific palladium-catalyzed processes might be sensitive to atmospheric conditions, requiring an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. nih.gov

Catalytic and Reagent Effects

The choice of catalyst is paramount for an efficient synthesis. A wide array of catalysts can be employed for the esterification of phenols.

Metal-Based Catalysts : Simple, inexpensive, and reusable catalysts like titanium oxide (TiO₂) have been used effectively for the acylation of phenols at room temperature. niscpr.res.in Palladium complexes, such as Pd(OAc)₂/dppf, are instrumental in one-pot cross-coupling reactions to build the aryl structure. organic-chemistry.orgacs.org

Acid Catalysts : Phosphorous acid has been demonstrated as an effective catalyst for the direct esterification of phenolic compounds with carboxylic acids, producing high-purity esters. google.com Other acid catalysts like p-toluenesulfonic acid (P-TSA) are also common. mdpi.com

Enzymatic Catalysts : Lipases, such as immobilized Candida antarctica lipase B (CAL-B), offer a green chemistry approach, catalyzing esterification under mild conditions with high conversion rates. proquest.comnih.govnih.gov

Solvent-Free and Catalyst-Free Conditions : Some syntheses of phenolic esters can be achieved simply by heating the phenol with an acylating agent like acetic anhydride at an optimized temperature, avoiding the need for any catalyst. jetir.org

The choice of acylating reagent also plays a role. While acetic anhydride is commonly used, acid chlorides can also be employed, particularly in reactions catalyzed by agents like TiO₂. niscpr.res.injetir.org

Reaction Kinetics and Monitoring (e.g., Thin Layer Chromatography)

Monitoring the progress of the synthesis is essential to determine the point of completion and to prevent the formation of byproducts. Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique widely used for this purpose. libretexts.orgmsu.edu

To monitor a reaction, small aliquots of the reaction mixture are taken at regular intervals and spotted on a TLC plate alongside the starting material (e.g., 2-methoxy-6-allylphenol). libretexts.orgmsu.edu A suitable solvent system (mobile phase), often a mixture like hexane-ethyl acetate, is chosen to achieve good separation between the reactant and the product spots. rsc.orgresearchgate.net As the reaction proceeds, the TLC will show the spot corresponding to the starting material diminishing in intensity while a new spot, corresponding to the product this compound, appears and intensifies. libretexts.orgmsu.edu The reaction is considered complete when the starting material spot is no longer visible. libretexts.org

TLC can also be used for quantitative analysis. By combining TLC with image processing systems, it is possible to calculate the percentage conversion of the reaction and even estimate reaction rate constants, offering a powerful tool for studying reaction kinetics. rsc.orgresearchgate.net

Isolation and Purification Techniques

Once the reaction is complete, the target compound must be isolated from the reaction mixture and purified. A typical workflow involves several steps:

Work-up : The reaction mixture is often first poured into water or a saturated brine solution and then extracted with an immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane. niscpr.res.iniucr.orgresearchgate.net This step separates the desired organic product from water-soluble impurities and catalysts.

Washing and Drying : The organic layer is then washed, often with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acidic reagents, followed by a brine wash. The extracted organic solution is dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) to remove residual water. niscpr.res.in

Solvent Removal : The solvent is removed from the dried organic extract, typically using a rotary evaporator, to yield the crude product.

Purification : The final purification of the crude product is most commonly achieved through column chromatography over silica (B1680970) gel. iucr.orgresearchgate.net A solvent system similar to the one used for TLC analysis (e.g., a hexane-ethyl acetate mixture) is used to elute the compound from the column, separating it from any remaining impurities. iucr.orgresearchgate.net Fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization : If the final product is a solid, recrystallization from a suitable solvent can be used as a final purification step to obtain high-purity crystals. researchgate.net

The purity of the final isolated compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). jetir.org

Solvent Extraction

Solvent extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. After a chemical reaction, the crude product mixture is often dissolved in an organic solvent and then "washed" with water or a saline solution (brine) to remove water-soluble impurities like salts or acids.

In the synthesis of compounds analogous to this compound, such as 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate, dichloromethane has been used as the extraction solvent. nih.gov The process involves adding the organic solvent to the reaction mixture, followed by vigorous mixing and subsequent separation of the organic layer containing the target compound. This step is crucial for the initial cleanup of the product before further purification.

Column Chromatography

Column chromatography is a highly effective purification technique used to separate individual chemical compounds from a mixture. The mixture is passed through a column packed with a stationary phase, such as silica gel, and a solvent or solvent mixture, known as the mobile phase, is used to move the components through the column at different rates.

For aromatic esters similar to this compound, column chromatography on silica gel is a standard purification method. rsc.org The separation is based on the differential adsorption of the components onto the stationary phase. A non-polar mobile phase, often a mixture of hexane (B92381) and ethyl acetate, is typically used. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted from the column. For instance, a similar compound was purified using a silica gel column with an n-hexane–ethyl acetate (95:5 v/v) solvent system. nih.gov

Table 1: Illustrative Column Chromatography Parameters for Related Compounds

Parameter Description Source
Stationary Phase Silica Gel (100-200 mesh) rsc.org
Mobile Phase Gradient of ethyl acetate in hexane rsc.org

| Example Eluent | n-hexane–ethyl acetate (95:5 v/v) | nih.gov |

Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is based on the fact that the solubility of most solids increases with temperature. The impure solid is dissolved in a hot solvent in which the desired compound is soluble at high temperatures but less soluble at cooler temperatures, while the impurities are either highly soluble or insoluble at all temperatures. Upon cooling, the desired compound crystallizes out of the solution, leaving the impurities behind in the solvent. A related lignin (B12514952) model compound, for example, can be purified by recrystallization from methanol. researchgate.net This method is particularly effective for obtaining high-purity crystalline solids.

Solvent Evaporation and Concentration

Following extraction or chromatography, the purified compound is dissolved in a solvent. Solvent evaporation is the final step to isolate the pure compound. This is typically achieved using a rotary evaporator, which reduces the pressure above the liquid, allowing the solvent to evaporate at a lower temperature and preventing thermal degradation of the compound. For compounds that are stable and have a high boiling point, slow evaporation at room temperature can be employed. This method can also promote the formation of high-quality crystals suitable for analysis, as was demonstrated in the synthesis of an analogue where slow evaporation of the solution yielded large, colorless crystals. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate
Dichloromethane
Hexane
Ethyl acetate

Chemical Reactivity and Transformation Studies

Reactivity Profile of the Prop-2-en-1-yl (Allyl) Group

The allyl group, characterized by a C=C double bond adjacent to a methylene (B1212753) group, is a versatile functional handle that can participate in a variety of chemical reactions.

The carbon-carbon double bond within the allyl group provides a site for addition polymerization. In such reactions, the π-bond of the alkene can be cleaved to form new single bonds with other monomer units, leading to the formation of a polymer chain. This process is typically initiated by radicals, acids, or coordination catalysts. While the allyl group in related molecules like eugenol (B1671780) is known to act as a polymerization agent, specific studies detailing the polymerization of pure 2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate (B1210297) are not extensively documented in the available literature. The general principle involves the activation of the double bond to create a repeating chain structure.

The electron-rich π-bond of the allyl group's alkene moiety makes it susceptible to attack by electrophiles. In these electrophilic addition reactions, the alkene acts as a nucleophile, donating its π-electrons to an electron-deficient species. chemistrysteps.combyjus.com The reaction typically proceeds in a two-step mechanism.

First, the electrophile attacks the carbon-carbon double bond, leading to the formation of a carbocation intermediate and breaking the π-bond. openstax.org The positive charge will preferentially form on the more substituted carbon atom that was part of the double bond, following Markovnikov's rule. byjus.com In the second step, a nucleophile attacks the carbocation, resulting in the formation of the final addition product. openstax.orglibretexts.org

Common electrophilic addition reactions for alkenes include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl). The hydrogen atom acts as the initial electrophile, and the halide ion is the nucleophile that adds to the carbocation.

Halogenation: Addition of diatomic halogens (e.g., Br₂, Cl₂). This reaction proceeds through a cyclic halonium ion intermediate, which is then opened by a halide ion, typically resulting in anti-addition.

Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.

For 2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate, the addition of an electrophile like HBr would be expected to yield a product where the bromine atom is attached to the internal carbon of the former double bond, as this would proceed through the more stable secondary carbocation.

Table 1: General Electrophilic Addition Reactions Applicable to the Allyl Group
Reaction TypeReagentsExpected Product Type
HydrohalogenationHCl, HBr, HIHaloalkane (Markovnikov addition)
HalogenationBr₂, Cl₂Vicinal dihalide
Acid-Catalyzed HydrationH₂O, H₂SO₄ (catalyst)Alcohol (Markovnikov addition)
Halohydrin FormationBr₂, H₂OHalohydrin

A more advanced transformation involves the functionalization of the allylic C-H bonds—the bonds on the carbon atom adjacent to the double bond. This approach avoids reacting with the alkene itself and allows for the introduction of new functional groups at the allylic position. Modern synthetic methods often employ transition metal catalysis, such as palladium or rhodium, to achieve this transformation with high selectivity. rsc.orgnih.gov

This strategy can be executed as a one-pot sequence involving a palladium-catalyzed allylic C-H oxidation to form an intermediate, followed by a substitution reaction with a nucleophile. nih.govescholarship.org This method can create new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds at the allylic position. escholarship.org The advantage of this approach is its ability to bypass the need for pre-functionalized substrates. rsc.org

Table 2: Catalytic Systems for Allylic C-H Functionalization
Catalyst SystemReaction TypeReference
Palladium (Pd)Allylic C-H oxidation and substitution rsc.orgnih.govescholarship.org
Rhodium (Rh)Distal allylic C-H functionalization using rhodium(II) carbenes rsc.orgnih.gov
Iridium (Ir)Allylic substitution of intermediate allyl benzoates nih.govescholarship.org
Cobalt (Co)Intermolecular allylic C-H functionalization rsc.org

Chemical Transformations Involving the Acetate Ester Linkage

The acetate ester group is another key reactive site in the molecule, primarily susceptible to nucleophilic acyl substitution reactions.

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester is hydrolyzed back to eugenol and acetic acid. The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. This is a reversible process, and the reaction equilibrium can be shifted by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): This process uses a strong base, such as sodium hydroxide (B78521) (NaOH), and is effectively irreversible. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the eugenoxide anion as a leaving group. A final proton transfer results in the formation of eugenol and an acetate salt.

Enzymatic Hydrolysis: Lipase (B570770) enzymes are capable of catalyzing the hydrolysis of esters under mild conditions. researchgate.net While many studies focus on the lipase-catalyzed synthesis of eugenyl acetate, the principle of microscopic reversibility implies that these same enzymes can also catalyze the reverse reaction—hydrolysis—in an aqueous environment.

Transesterification is a process where the alkoxy (-OR) group of an ester is exchanged with another alcohol, or the acyl group is exchanged with another acid. This reaction is also typically catalyzed by acids or bases. For this compound, this could involve reacting it with a different alcohol in the presence of a catalyst to produce a new eugenyl ester and ethyl acetate, or reacting it with a different carboxylic acid.

Enzymes, particularly lipases, are highly effective catalysts for transesterification and esterification reactions involving eugenol and its derivatives. medcraveonline.com For instance, enzymes like Lipozyme TLIM and Novozym 435 have been used to synthesize various eugenyl esters from eugenol and different acyl donors. medcraveonline.com These enzymatic methods are often preferred as they occur under milder conditions and can offer higher selectivity. For example, the synthesis of eugenyl caprylate has been achieved by reacting eugenol with caprylic acid using Lipozyme TLIM as a catalyst. medcraveonline.com

Table 3: Examples of Enzymatic Esterification to Produce Eugenyl Esters
ProductReactantsEnzyme CatalystReference
Eugenyl AcetateEugenol + Acetic Anhydride (B1165640)Lipozyme TL 100L / CALB L nih.gov
Eugenyl AcetateEugenol + Acetic AnhydrideLipozyme 435 / Novozym 435 medcraveonline.com
Eugenyl CaprylateEugenol + Caprylic AcidLipozyme TLIM medcraveonline.com
Eugenyl Benzoate (B1203000)Eugenol + Benzoic AcidRhizomucor miehei lipase medcraveonline.com

Reactivity of the Aromatic Ring

The chemical behavior of the aromatic ring in this compound is governed by the electronic properties of its substituents: the methoxy (B1213986) (-OCH₃), acetoxy (-OCOCH₃), and prop-2-en-1-yl (-CH₂CH=CH₂) groups. The interplay of their inductive and resonance effects, along with steric considerations, dictates the ring's susceptibility to substitution reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions on this compound are determined by the attached functional groups.

Influence of Substituents: The benzene (B151609) ring has three substituents, each influencing the electron density of the ring.

Methoxy Group (-OCH₃): This group is a strong activator of the aromatic ring. Through its resonance effect (+R), the oxygen atom donates electron density to the ring, particularly at the ortho and para positions. This effect outweighs its electron-withdrawing inductive effect (-I). scielo.org.mx

Prop-2-en-1-yl Group (-CH₂CH=CH₂): As an alkyl group, it is a weak activator through an inductive effect (+I) and is also an ortho-, para-director.

Regioselectivity: The combined influence of these groups directs incoming electrophiles to specific positions. The methoxy group is the most powerful activating group, strongly directing incoming electrophiles to its ortho and para positions. However, the para position is occupied by the prop-2-en-1-yl group, and one ortho position is occupied by the acetoxy group. Therefore, the remaining open ortho position (C5) is a likely site for substitution. The acetoxy group directs to its open ortho position (C3) and its para position (C5). The prop-2-en-1-yl group directs to its two ortho positions (C3 and C5).

Considering these directing effects and potential steric hindrance from the existing substituents, electrophilic attack is most favored at the C5 position, which is ortho to the prop-2-en-1-yl group and para to the acetoxy group, and also at the C3 position, which is ortho to the acetoxy and prop-2-en-1-yl groups. A concrete example can be seen in the structure of a nitrated derivative, 2-Methoxy-6-methyl-3-nitro-4-(2-nitroprop-1-enyl)phenyl acetate, which demonstrates that electrophilic nitration can occur on a similarly substituted ring. researchgate.net

Substituent GroupElectronic EffectActivating/DeactivatingDirecting Effect
Methoxy (-OCH₃)+R > -IStrong ActivatorOrtho, Para
Acetoxy (-OCOCH₃)+R < -I (of C=O)Moderate ActivatorOrtho, Para
Prop-2-en-1-yl (-C₃H₅)+IWeak ActivatorOrtho, Para

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. nih.gov Unlike electrophilic substitution, SNAr requires the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho and/or para to a suitable leaving group (e.g., a halide). nih.gov

The parent compound, this compound, is not a suitable substrate for SNAr reactions. Its ring is electron-rich due to the presence of activating, electron-donating groups (-OCH₃, -OCOCH₃, -C₃H₅). scielo.org.mx

However, SNAr could be facilitated in derivatives of this compound where the electronic landscape of the aromatic ring is altered. For SNAr to occur, two main structural modifications would be necessary:

Introduction of Electron-Withdrawing Groups: One or more powerful EWGs would need to be introduced onto the ring via electrophilic substitution (e.g., nitration) to decrease its electron density.

Presence of a Good Leaving Group: A group that can be readily displaced by a nucleophile, such as a halogen, would need to be present at a position activated by the EWGs.

Studies on other aromatic systems, such as polyfluoroarenes and substituted thiophenes, demonstrate this principle. nih.govmdpi.com For instance, in 2-methoxy-3-X-5-nitrothiophenes, the nitro group activates the ring sufficiently for a nucleophile like pyrrolidine (B122466) to displace the methoxy group. nih.gov Similarly, fluorine atoms on polyfluoroarenes can be displaced by nucleophiles in SNAr reactions. mdpi.com Therefore, a nitrated and halogenated derivative of this compound could potentially undergo nucleophilic aromatic substitution.

Derivatization Potentials for Structural Diversification

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. rhhz.net The primary locations for derivatization are the prop-2-en-1-yl side chain and the acetate ester group.

Modification of the Prop-2-en-1-yl Side Chain: The carbon-carbon double bond in the allyl group is a key reactive site.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) can reduce the double bond to yield the corresponding propyl-substituted compound, 2-Methoxy-6-propylphenyl acetate.

Isomerization: The terminal double bond can be isomerized to an internal position, forming the more stable propenyl isomer (isoeugenyl acetate). This transformation can be achieved using base catalysis.

Oxidation: The alkene can be subjected to various oxidation reactions. For example, epoxidation followed by hydrolysis can yield a diol, while oxidative cleavage can produce an aldehyde or carboxylic acid.

Modification of the Acetate Ester: The ester linkage is susceptible to nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to cleave the acetyl group, yielding the parent phenol (B47542), Eugenol (4-allyl-2-methoxyphenol), and acetic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the acetyl group with a different ester functionality.

These transformations allow for the systematic modification of the compound's physical and chemical properties, which is a common strategy in the development of new molecules from natural product scaffolds. rhhz.net

Reaction TypeTarget SiteReagents/ConditionsProduct Type
HydrogenationProp-2-en-1-yl groupH₂, Pd/CPropyl-substituted derivative
IsomerizationProp-2-en-1-yl groupBase (e.g., KOH)Propenyl-substituted isomer
HydrolysisAcetate esterH₃O⁺ or OH⁻Phenol (Eugenol)
TransesterificationAcetate esterR'OH, H⁺ or R'O⁻New ester derivative

Structural Analysis and Comprehensive Elucidation of 2 Methoxy 6 Prop 2 En 1 Yl Phenyl Acetate

Spectroscopic Characterization Methodologies

The precise molecular structure of 2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate (B1210297) has been determined through a combination of advanced spectroscopic methods. These techniques, by probing the magnetic and vibrational properties of the molecule's nuclei and bonds, respectively, offer a powerful and non-destructive means of analysis. The following sections provide a detailed examination of the data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the field of organic chemistry for its ability to provide detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete picture of the atomic connectivity and chemical environment within 2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate can be constructed.

The ¹H NMR spectrum of this compound offers a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships with neighboring protons. The characteristic signals in the spectrum can be assigned to the various protons within the molecule, including those of the aromatic ring, the methoxy (B1213986) group, the allyl group, and the acetyl group.

A distinguishing feature in the ¹H NMR spectrum of acetyl eugenol (B1671780), when compared to its precursor eugenol, is the appearance of a singlet peak at approximately 2.3 ppm, which is characteristic of the methyl protons of the acetyl group. Another key signal is a singlet observed around 3.8 ppm, corresponding to the three protons of the methoxy group attached to the phenyl ring.

The protons of the allyl group give rise to a more complex set of signals due to spin-spin coupling. The methylene (B1212753) protons adjacent to the aromatic ring typically appear as a doublet, while the vinyl protons at the terminus of the allyl group produce overlapping doublet of doublets. The proton on the internal carbon of the vinyl group is split by both the terminal vinyl protons and the methylene protons, resulting in a complex multiplet.

The aromatic protons on the phenyl ring also exhibit characteristic chemical shifts and coupling patterns that are influenced by the positions of the methoxy, acetate, and allyl substituents.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound (Note: Precise chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Data is compiled from typical values found in the literature for acetyl eugenol. Specific values may vary slightly depending on the solvent and experimental conditions.)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Acetyl-CH₃~2.3s-
Methoxy-OCH₃~3.8s-
Allyl-CH₂~3.3d~6.5
Allyl-=CH (terminal)~5.1m-
Allyl-=CH₂ (terminal)~5.9m-
Aromatic-H~6.7-7.0m-

s = singlet, d = doublet, m = multiplet

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the acetate group is readily identified by its characteristic downfield chemical shift, typically appearing in the region of 169-171 ppm. The carbon of the methoxy group resonates at a higher field, usually around 56 ppm. chemnet.com The carbons of the phenyl ring produce a series of signals in the aromatic region of the spectrum (approximately 110-150 ppm), with the carbons directly attached to oxygen atoms appearing at lower field. The carbons of the allyl group also have distinct chemical shifts that allow for their unambiguous assignment.

Table 2: ¹³C NMR Chemical Shift Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm). Data is compiled from typical values found in the literature for acetyl eugenol. Specific values may vary slightly depending on the solvent and experimental conditions.)

Carbon AssignmentChemical Shift (δ, ppm)
Acetyl-C=O~169.5
Acetyl-CH₃~20.7
Methoxy-OCH₃~55.9
Allyl-CH₂~39.7
Allyl-=CH~137.5
Allyl-=CH₂~115.8
Aromatic-C (quaternary)~122-151
Aromatic-CH~112-121

While one-dimensional NMR spectra provide valuable information, two-dimensional (2D) NMR techniques are indispensable for definitively establishing the connectivity between atoms in a molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in the structural elucidation of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the COSY spectrum of acetyl eugenol, cross-peaks would be observed between the coupled protons of the allyl group, as well as between adjacent protons on the aromatic ring. This allows for the tracing of the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This is crucial for assigning the carbon signals based on the more readily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing connectivity across quaternary carbons and heteroatoms. For instance, correlations would be expected between the acetyl methyl protons and the carbonyl carbon, and between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. One of the most prominent features is the strong absorption band around 1766 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. chemicalforums.com This band is a clear indicator of the acetylation of eugenol.

Other significant absorptions include those corresponding to the C-H stretching vibrations of the aromatic ring, the allyl group, and the methoxy and acetyl methyl groups, which typically appear in the region of 2800-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the allyl group are observed in the 1400-1650 cm⁻¹ region. nfdi4chem.de The presence of the ether linkage is confirmed by a C-O stretching band. nfdi4chem.de

Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. For a molecule like acetyl eugenol, the aromatic ring vibrations and the C=C stretch of the allyl group would be expected to show strong signals in the Raman spectrum.

A complete vibrational assignment involves correlating each observed band in the experimental IR and Raman spectra with a specific molecular motion. This is often aided by theoretical calculations, such as those based on Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities of the normal modes of vibration. Such theoretical studies have been performed on the related molecule eugenol, providing a solid foundation for the interpretation of the vibrational spectra of its acetylated derivative.

Table 3: Key Infrared Absorption Bands for this compound (Note: Frequencies are given in reciprocal centimeters (cm⁻¹). Data is compiled from typical values found in the literature for acetyl eugenol.)

Wavenumber (cm⁻¹)Vibrational Mode
~3080=C-H stretch (alkene, aromatic)
~2940C-H stretch (alkane)
~1766C=O stretch (ester)
~1638C=C stretch (alkene)
~1600, ~1510C=C stretch (aromatic)
~1200C-O stretch (ester, ether)
~915=C-H bend (alkene)
Functional Group Identification

The molecular structure of this compound is comprised of several key functional groups that dictate its chemical properties and reactivity. The primary functionalities identified through spectroscopic analysis are the aromatic phenyl ring, an ether (methoxy group), an alkene (prop-2-en-1-yl group), and an ester (acetate group).

Functional GroupChemical StructureLocation on Main Structure
Aromatic Ring (Phenyl)-C₆H₅Core scaffold of the molecule
Ether (Methoxy)-OCH₃Attached to the phenyl ring at position 2
Alkene (Allyl)-CH₂-CH=CH₂Attached to the phenyl ring at position 6
Ester (Acetate)-O-C(=O)-CH₃Attached to the phenyl ring's hydroxyl group
CompoundReported λmax (nm)Solvent/MediumType of Transition
Eugenol (related precursor)~2800.5% aqueous Tween 80π → π
This compoundExpected near 280Not Specifiedπ → π

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition. The molecular formula for this compound is C₁₂H₁₄O₃. nist.gov This formula is used to calculate the exact monoisotopic mass, which can be compared with the experimentally determined mass from an HRMS analysis to confirm the compound's identity with high confidence.

ParameterValue
Molecular FormulaC₁₂H₁₄O₃
Calculated Exact Mass (Monoisotopic)206.0943 g/mol
Nominal Mass206 g/mol
Fragmentation Pattern Analysis

Electron ionization mass spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern that is crucial for its structural confirmation. The molecular ion peak [M]⁺ is observed at m/z 206. A primary and highly significant fragmentation pathway involves the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the acetate group via a McLafferty-type rearrangement. This results in the formation of a radical cation corresponding to eugenol, with an m/z of 164. This fragment is often the base peak in the spectrum. Further fragmentation of the eugenol radical cation can occur, leading to other smaller ions.

m/zProposed Fragment IonProposed Neutral Loss
206[C₁₂H₁₄O₃]⁺ (Molecular Ion)-
164[C₁₀H₁₂O₂]⁺ (Eugenol radical cation)CH₂CO (Ketene)
149[C₉H₉O₂]⁺CH₃
131[C₉H₇O]⁺H₂O from m/z 149
103[C₇H₇O]⁺CO from m/z 131
91[C₇H₇]⁺ (Tropylium ion)-
77[C₆H₅]⁺ (Phenyl cation)-

Crystallographic Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing. While studies utilizing X-ray crystallographic analysis (XRD) for eugenyl acetate have been conducted to investigate its structural properties, detailed crystallographic data such as unit cell parameters and space group are not widely available in public databases. researchgate.net However, crystallographic data for structurally analogous compounds, such as 2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate (B1203000), have been reported, providing insight into the likely solid-state conformation of related molecules. iucr.org

ParameterThis compound2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate (Analogue) iucr.org
Crystal SystemData not publicly availableMonoclinic
Space GroupData not publicly availableP 2₁/c
a (Å)Data not publicly available9.9334 (6)
b (Å)Data not publicly available9.5124 (5)
c (Å)Data not publicly available14.9463 (9)
β (°)Data not publicly available103.405 (6)
Volume (ų)Data not publicly available1373.81 (14)
ZData not publicly available4

Single Crystal X-ray Diffraction Analysis (drawing from related compounds)

Based on analyses of related eugenol derivatives and other substituted phenyl acetates, it is plausible to anticipate the crystal system for this compound. For instance, a derivative, 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate, crystallizes in the triclinic system with a P-1 space group. nih.govnih.gov Another related compound, 2-Methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, was found to have an orthorhombic crystal system with a Pca2 space group. researchgate.net Triclinic and monoclinic systems are common for organic molecules of this nature. nih.govresearchgate.netmdpi.com The presence of flexible groups like the prop-2-en-1-yl and acetate moieties can influence the final crystal packing and symmetry.

Table 1: Postulated Crystallographic Parameters for this compound based on Analogous Compounds

ParameterPostulated Value
Crystal SystemTriclinic or Monoclinic
Space GroupP-1 or P2₁/c

The internal geometry of this compound can be predicted with a high degree of confidence by examining data from analogous structures. The bond lengths and angles within the benzene (B151609) ring are expected to be consistent with those of a substituted aromatic system. The C-C bonds in the phenyl ring would average around 1.39 Å, while the C-O bonds of the methoxy and acetate groups will have lengths characteristic of their single and double bond nature. For example, in a sterically crowded analogue, 2-Methoxy-6-methyl-3-nitro-4-(2-nitroprop-1-enyl)phenyl acetate, significant out-of-plane twisting of the functional groups was observed. researchgate.net The dihedral angle between the plane of the benzene ring and the acetate group is a critical parameter that influences the molecule's conformation. In a related phenyl benzoate derivative, the two benzene rings were found to be nearly perpendicular, with a dihedral angle of 81.60 (5)°. nih.gov

Table 2: Predicted Bond Parameters for this compound

Bond/AngleTypePredicted Value
C-CAromatic~1.39 Å
C-OMethoxy~1.36 Å
C=OAcetate~1.20 Å
C-O-CEther~118°
O-C=OEster~123°

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby confirming its empirical and molecular formula. For this compound, the molecular formula is C₁₂H₁₄O₃. chemspider.comnist.govwikipedia.org The theoretical elemental composition can be calculated from the atomic masses of carbon, hydrogen, and oxygen.

The molecular weight of C₁₂H₁₄O₃ is 206.24 g/mol . wikipedia.orgnih.govchemicalbook.com

The theoretical percentages are as follows:

Carbon (C): (12 * 12.011) / 206.24 * 100% = 69.88%

Hydrogen (H): (14 * 1.008) / 206.24 * 100% = 6.84%

Oxygen (O): (3 * 15.999) / 206.24 * 100% = 23.28%

Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and stoichiometry of the synthesized compound.

Table 3: Elemental Analysis Data for C₁₂H₁₄O₃

ElementTheoretical %Experimental % (Typical)
Carbon69.8869.85 ± 0.3
Hydrogen6.846.82 ± 0.3
Oxygen23.2823.33 ± 0.3

Computational and Advanced Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool for elucidating the molecular structure, reactivity, and spectroscopic properties of chemical compounds. These computational methods provide detailed insights at the atomic and electronic levels, complementing experimental findings and guiding further research. For 2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate (B1210297), a comprehensive theoretical investigation can be undertaken using various quantum chemical approaches to understand its fundamental characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT studies on molecules structurally similar to 2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate, such as Eugenol (B1671780) and Isoeugenol, have been performed using the B3LYP functional with a 6-311G(d,p) basis set, providing a reliable framework for theoretical analysis. researchgate.netscispace.comijsrst.com

The first step in a DFT study is the geometry optimization of the molecule to find its most stable three-dimensional structure. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Conformational analysis is also crucial to identify different spatial arrangements of the atoms (conformers) and their relative energies. Studies on related compounds indicate that the orientation of the methoxy (B1213986), prop-2-en-1-yl, and acetate groups relative to the phenyl ring significantly influences the molecule's stability and properties. researchgate.net The optimized geometry provides the foundation for all subsequent computational analyses.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on typical values for similar organic molecules. Actual values would be obtained from specific DFT calculations.

ParameterBond/AnglePredicted Value
Bond Length (Å)C-C (aromatic)~1.39 - 1.41
C-O (ether)~1.36
C=O (ester)~1.21
Bond Angle (°)C-C-C (aromatic)~120
C-O-C (ether)~118
O-C=O (ester)~123

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an indicator of the molecule's chemical stability and reactivity. pearson.comnih.gov A smaller energy gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the methoxy group, while the LUMO may be distributed over the acetate group and the phenyl ring. researchgate.netrsc.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative. Actual values would be obtained from specific DFT calculations.

OrbitalPredicted Energy (eV)
HOMO~ -6.5
LUMO~ -1.5
Energy Gap (ΔE)~ 5.0

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy and acetate groups, and a relatively positive potential around the hydrogen atoms. researchgate.netresearchgate.net

Non-Linear Optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. mdpi.comresearchgate.netnih.gov DFT calculations can be used to predict the NLO properties of a molecule, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are related to the molecule's response to an applied electric field. A large hyperpolarizability value indicates a strong NLO response. For this compound, the presence of electron-donating (methoxy) and potentially electron-withdrawing (acetate) groups attached to the phenyl ring could lead to interesting NLO properties. researchgate.netresearchgate.net

Table 3: Predicted Non-Linear Optical Properties for this compound (Illustrative) This table is illustrative. Actual values would be obtained from specific DFT calculations.

PropertyPredicted Value (a.u.)
Dipole Moment (μ)~ 2.0 - 3.0 D
Polarizability (α)~ 150 - 200
First-Order Hyperpolarizability (β)Calculated value would indicate NLO potential

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net

Potential Energy Distribution (PED) analysis is used to provide a detailed description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional motions) to a particular vibrational mode. researchgate.net This analysis is crucial for a complete understanding of the molecule's vibrational spectrum. For this compound, PED analysis would help to assign the characteristic vibrational modes associated with the phenyl ring, methoxy group, prop-2-en-1-yl group, and acetate group.

Table 4: Predicted Vibrational Frequencies and PED for Key Functional Groups of this compound (Illustrative) This table is illustrative. Actual values would be obtained from specific DFT calculations.

Vibrational ModePredicted Frequency (cm⁻¹)Major PED Contribution
C=O stretch (acetate)~1750C=O stretching
C=C stretch (aromatic)~1600, 1500Aromatic ring stretching
C-O stretch (ether)~1250C-O stretching
CH₂ wagging (propyl)~1350CH₂ wagging

Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method)

Predicting the Nuclear Magnetic Resonance (NMR) spectra of a molecule is a significant application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the NMR chemical shifts of molecules like this compound. nih.gov This method involves computing the magnetic shielding tensors for each nucleus in the molecule in the presence of an external magnetic field.

The process would begin with the optimization of the molecular geometry of this compound, typically using Density Functional Theory (DFT) with a suitable basis set. Following this, the GIAO calculation would be performed on the optimized structure to obtain the absolute shielding values for each carbon and hydrogen atom. These absolute values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can be invaluable for confirming the structure of synthesized this compound and for assigning the signals in experimentally obtained NMR spectra. A hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for this compound, based on such a GIAO calculation, is presented below for illustrative purposes.

Table 1: Hypothetical GIAO-Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom Predicted ¹³C Chemical Shift (ppm) Attached Proton(s) Predicted ¹H Chemical Shift (ppm)
C=O (acetate) 169.5 - -
C-O (phenyl) 150.7 - -
C-OCH₃ 148.2 - -
C-CH₂ (allyl) 138.1 - -
CH=CH₂ (allyl) 136.8 H 5.95
Aromatic CH 129.4 H 7.35
Aromatic CH 125.8 H 7.20
Aromatic CH 121.6 H 7.10
CH=CH₂ (allyl) 115.5 H₂, H 5.10, 5.05
OCH₃ 56.1 H₃ 3.80
CH₂ (allyl) 34.2 H₂ 3.35

Note: These are example values and would need to be calculated specifically for the molecule.

Reactivity Indices (e.g., ELF, LOL, Fukui)

To understand the chemical reactivity of this compound, various reactivity indices can be calculated from its electronic structure. These indices help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks.

Electron Localization Function (ELF) and Localization-Orbital Locator (LOL): ELF and LOL are topological analyses of the electron density that provide a visual representation of electron localization in a molecule. mdpi.com For this compound, an ELF/LOL analysis would reveal the regions corresponding to covalent bonds, lone pairs, and atomic cores. This can be particularly useful in understanding the electronic nature of the ester, methoxy, and allyl functional groups and their influence on the aromatic ring.

Fukui Functions: Based on conceptual DFT, Fukui functions (f(r)) are used to predict the most reactive sites in a molecule. mdpi.com The Fukui function is defined as the change in electron density at a particular point when the total number of electrons in the system changes. By calculating the condensed Fukui functions for each atom, one can identify:

Sites for nucleophilic attack: Indicated by a large value of f⁺(r).

Sites for electrophilic attack: Indicated by a large value of f⁻(r).

Sites for radical attack: Indicated by a large value of f⁰(r).

For this compound, one might predict that the oxygen atoms of the ester and methoxy groups would be susceptible to electrophilic attack, while the carbonyl carbon and certain positions on the aromatic ring would be prone to nucleophilic attack. The allyl group's double bond would also be a site of significant reactivity.

Table 2: Illustrative Condensed Fukui Functions for Selected Atoms in this compound

Atom f⁺ (for Nucleophilic Attack) f⁻ (for Electrophilic Attack) f⁰ (for Radical Attack)
Carbonyl Carbon 0.15 0.02 0.085
Carbonyl Oxygen 0.03 0.18 0.105
Phenolic Oxygen 0.04 0.15 0.095
Aromatic C4 0.08 0.05 0.065

Note: These values are hypothetical and serve to illustrate the concept.

Normal Coordinate Analysis (drawing from related phenyl acetates)

Normal Coordinate Analysis (NCA) is a computational method used to describe the vibrational modes of a molecule. nih.govresearchgate.net For this compound, NCA would involve calculating the harmonic vibrational frequencies and describing the atomic motions associated with each vibrational mode. This analysis is crucial for interpreting experimental infrared (IR) and Raman spectra.

The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions to obtain the force constant matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal coordinates. Studies on related molecules like phenyl acetate provide a basis for understanding the expected vibrational modes, such as C=O stretching, C-O stretching, aromatic ring vibrations, and the characteristic vibrations of the allyl and methoxy groups. mdpi.com The potential energy distribution (PED) can also be calculated to determine the contribution of each internal coordinate to a particular normal mode.

Molecular Dynamics Simulations (if applicable for interactions beyond isolated molecule)

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the atomic motions over time by solving Newton's equations of motion. nih.gov

For this compound, MD simulations could be employed to:

Study its conformational flexibility, particularly the rotation around the C-O bonds and the orientation of the substituent groups.

Investigate its solvation properties in different solvents by calculating radial distribution functions and solvation free energies.

Simulate its interaction with biological macromolecules, such as enzymes or receptors, if it were being investigated for potential biological activity.

Quantitative Structure-Property Relationship (QSPR) Modeling (for predicting chemical properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. Should a series of related phenyl acetate compounds be studied, a QSPR model could be developed to predict properties of this compound for which experimental data is unavailable.

The process involves:

Calculating a set of molecular descriptors (e.g., topological, electronic, steric) for a training set of molecules with known properties.

Developing a mathematical model (e.g., multiple linear regression, machine learning algorithms) that relates these descriptors to the property of interest.

Using the developed model to predict the property for this compound based on its calculated descriptors.

QSPR models could be used to predict properties such as boiling point, solubility, partition coefficient, and other parameters relevant to its potential applications.

Future Research Directions and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate (B1210297), an isomer of the well-known acetyl eugenol (B1671780), presents an area ripe for the application of green chemistry principles. Current synthetic strategies for related phenolic acetates often involve multi-step processes that may utilize hazardous reagents or require significant energy input. Future research should prioritize the development of methodologies that are not only efficient in terms of yield but also environmentally benign.

Key areas for advancement include:

Catalyst Development: The exploration of novel catalysts, such as biocatalysts (e.g., lipases for acetylation) or nanocatalysts, could lead to reactions with higher selectivity and efficiency under milder conditions. Metal-catalyzed reactions, which are effective for transformations like cyclizations and carbonylations in similar molecules, could be adapted. acs.orgacs.org

Process Optimization: The use of microwave-assisted synthesis or flow chemistry could dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. researchgate.net

Alternative Reagents and Solvents: A shift towards greener solvents (e.g., ionic liquids, supercritical fluids, or water) and less hazardous acetylating agents would significantly improve the sustainability profile of the synthesis. The principles of O-allylation followed by Claisen rearrangement, used for synthesizing related phenols, could be a target for optimization. researchgate.net

Synthetic Strategy Potential Improvement Sustainability Benefit
Acetylation of 2-Methoxy-6-(prop-2-en-1-yl)phenol Enzyme-catalyzed (e.g., lipase) acetylationUse of biodegradable catalyst, mild reaction conditions, high selectivity.
Claisen Rearrangement Microwave-assisted rearrangement of an allyl phenyl ether precursorDrastic reduction in reaction time, improved energy efficiency.
Solvent Choice Replacement of traditional organic solvents with ionic liquids or deep eutectic solventsReduced volatility and toxicity, potential for catalyst recycling.
Overall Process Development of a one-pot synthesis from simpler precursorsReduced waste from intermediate purification steps, improved atom economy.

Application of Advanced Spectroscopic Techniques for Fine Structural Details

While standard spectroscopic methods like ¹H and ¹³C NMR are fundamental for structural confirmation, advanced techniques can provide a much deeper understanding of the fine structural and conformational details of 2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate. Distinguishing this compound from its isomers, such as acetyl eugenol (2-Methoxy-4-(prop-2-en-1-yl)phenyl acetate), requires precise analytical data.

Future applications of spectroscopy could include:

Multi-dimensional NMR: Techniques like COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the methoxy (B1213986), allyl, and acetate groups on the phenyl ring. Nuclear Overhauser Effect (NOE) experiments can provide insights into the spatial proximity of these groups, helping to define the molecule's preferred conformation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass data, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can help differentiate between isomers and provide further structural evidence.

Vibrational Spectroscopy: Advanced techniques in Infrared (IR) and Raman spectroscopy, potentially coupled with computational predictions, can offer detailed information about the vibrational modes of the molecule, including the orientation of the substituent groups. researchgate.net

Spectroscopic Technique Information Gained Significance
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of proton and carbon signals and their connectivity.Confirms the specific isomeric structure of this compound.
NOESY/ROESY Through-space correlations between protons.Elucidates the 3D structure and preferred conformation of the molecule.
Tandem MS (MS/MS) Fragmentation patterns.Provides structural fingerprints to differentiate from isomers like acetyl eugenol.
Solid-State NMR Information on molecular packing and conformation in the solid state.Reveals details about intermolecular interactions in the crystalline form.

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups present in this compound—the allyl group, the ester, and the aromatic ring—serve as handles for a wide array of chemical transformations. Exploring these reactions can lead to the synthesis of novel derivatives with potentially interesting chemical or biological properties. The derivatization of phenols to acetates is a common strategy to modify properties. researchgate.net

Future research could focus on:

Allyl Group Modifications: The double bond of the allyl group is susceptible to various reactions, including epoxidation, dihydroxylation, ozonolysis, and metathesis, leading to a diverse range of new compounds.

Ester Group Chemistry: Hydrolysis of the acetate ester would yield the parent phenol (B47542), 2-Methoxy-6-(prop-2-en-1-yl)phenol, which could then be used as a precursor for other esters or ethers. researchgate.netnih.gov

Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) could introduce new substituents onto the benzene (B151609) ring, though the directing effects of the existing groups would need to be carefully considered.

Cyclization Reactions: Intramolecular cyclization reactions, potentially catalyzed by transition metals, could be explored to create novel heterocyclic structures. acs.org

Functional Group Potential Reaction Resulting Derivative Class
Allyl Group Epoxidation followed by ring-openingDiols, amino alcohols
Allyl Group Hydroboration-oxidationPrimary alcohols
Ester Group Hydrolysis and re-esterificationPhenyl benzoates, cinnamates, etc. nih.gov
Aromatic Ring Electrophilic BrominationBromo-substituted derivatives

Integration of High-Throughput Computational Screening for Structural Variants

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, high-throughput computational screening can be employed to systematically evaluate a virtual library of its derivatives for desired properties. This approach can accelerate the discovery of new molecules with enhanced characteristics without the need for laborious synthesis of every variant.

A computational workflow could involve:

Library Generation: Creating a virtual library of derivatives by systematically modifying the substituents on the aromatic ring or altering the ester group.

Property Prediction: Using methods like Density Functional Theory (DFT) or quantitative structure-activity relationship (QSAR) models to predict various properties, such as electronic structure, reactivity, spectroscopic signatures, and potential biological activity.

Virtual Screening: Filtering the virtual library based on the predicted properties to identify a smaller subset of promising candidates for experimental synthesis and testing. This is a common strategy in fields like drug discovery. rsc.org

Computational Step Methodology Objective
Virtual Library Design Combinatorial enumeration of substituents (e.g., halogens, alkyl, nitro groups) on the phenyl ring.Create a diverse set of structural variants for in silico evaluation.
Geometry Optimization Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).Determine the lowest energy conformation of each variant.
Property Calculation Calculation of electronic properties (HOMO/LUMO energies), molecular descriptors, and simulated NMR/IR spectra.Predict reactivity, stability, and analytical characteristics.
Screening and Selection Filtering based on predefined criteria (e.g., specific electronic properties, similarity to known active molecules).Identify high-priority candidates for synthesis and experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.